AG 555 Exhibits >140-Fold EGFR Selectivity over Insulin Receptor Kinase, Contrasting with Broader Tyrphostins
In kinase selectivity profiling, AG 555 demonstrates a defined selectivity window not uniformly present across all tyrphostins. It displays 50-fold selectivity for EGFR over ErbB2 and >140-fold selectivity over the insulin receptor kinase [1]. This selectivity profile provides a clear experimental advantage for studies requiring minimization of insulin receptor pathway interference.
| Evidence Dimension | Kinase selectivity fold difference |
|---|---|
| Target Compound Data | IC50 = 0.7 μM (EGFR); >35 μM (ErbB2); >98 μM (InsR) |
| Comparator Or Baseline | AG 556 (IC50 = 1.1 μM EGFR; >500 μM ErbB2); AG 1478 (IC50 = 3 nM EGFR; >100 μM ErbB2, InsR) |
| Quantified Difference | AG 555: 50-fold ErbB2 selectivity, >140-fold InsR selectivity. AG 556: >454-fold ErbB2 selectivity. AG 1478: >33,000-fold ErbB2 selectivity. |
| Conditions | Cell-free kinase inhibition assays using recombinant EGFR, ErbB2, and insulin receptor kinases. |
Why This Matters
Procurement of AG 555 over less-characterized analogs ensures defined off-target kinase inhibition boundaries, critical for data interpretation in EGFR-dependent models where insulin receptor crosstalk is a concern.
- [1] Gazit A, Osherov N, Posner I, et al. Tyrphostins. 2. Heterocyclic and α-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. J Med Chem. 1991;34(6):1896-1907. View Source
